molecular formula C12H12ClN3O2 B1427743 (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide CAS No. 1370601-76-5

(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

Cat. No.: B1427743
CAS No.: 1370601-76-5
M. Wt: 265.69 g/mol
InChI Key: UBYZIDLZQDBCAG-UHFFFAOYSA-N
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Description

(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-(3-chlorophenyl)acetonitrile and acetic anhydride, under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Hydroxyethanimidamide Moiety: This step involves the reaction of the oxazole derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the hydroxyethanimidamide group.

Industrial Production Methods

Industrial production of (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethanimidamide moiety, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Reduced oxazole or chlorophenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide: can be compared with other oxazole derivatives, such as:

Uniqueness

The uniqueness of (1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethanimidamide moiety, in particular, is a key feature that differentiates it from other oxazole derivatives.

Properties

IUPAC Name

2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7-10(6-11(14)16-17)15-12(18-7)8-3-2-4-9(13)5-8/h2-5,17H,6H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYZIDLZQDBCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
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(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
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(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

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